

Independent Verification of DBPR728's Mechanism of Action: A Comparative Guide

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Compound of Interest		
Compound Name:	DBPR728	
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This guide provides an objective comparison of **DBPR728**, a novel Aurora kinase A (AURKA) inhibitor, with other alternatives, supported by available preclinical experimental data. The information is intended to offer a comprehensive overview of its mechanism of action and performance.

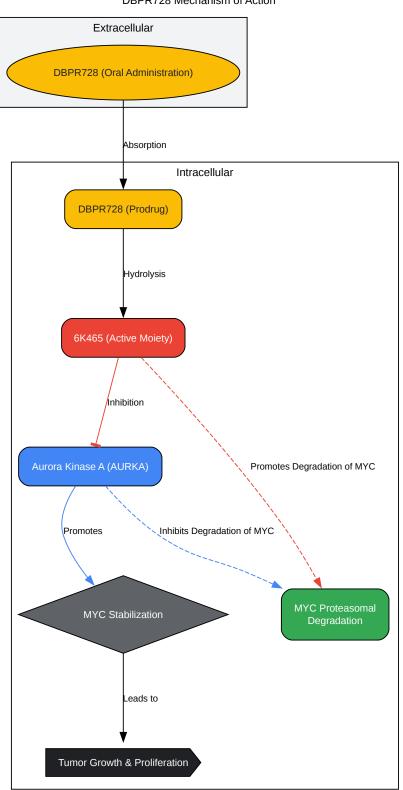
DBPR728 is an orally available acyl-based prodrug of the active moiety 6K465.[1][2][3] This structural modification significantly enhances its oral bioavailability by approximately 10-fold compared to 6K465.[1][3][4][5] The primary mechanism of action of **DBPR728**, through its conversion to 6K465, is the inhibition of Aurora kinase A.[2][6] This inhibition leads to the destabilization and subsequent reduction of MYC family oncoproteins, such as c-MYC and N-MYC.[1][2][4][6] This dual action on both AURKA and MYC levels is a distinguishing feature compared to other Aurora kinase inhibitors like alisertib.[4][6]

The unique pharmacokinetic profile of **DBPR728**, characterized by a long tumor half-life and a high tumor-to-plasma ratio of approximately 3.6-fold within 7 days, allows for less frequent dosing regimens, such as once a week.[1][3][4][6] This sustained activity in the tumor contributes to durable tumor regression in various preclinical models of MYC-amplified cancers, including small cell lung cancer (SCLC), triple-negative breast cancer, hepatocellular carcinoma, and medulloblastoma.[1][3][4]

Mechanism of Action: Signaling Pathway



The following diagram illustrates the proposed mechanism of action for DBPR728.



DBPR728 Mechanism of Action

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Caption: Mechanism of action of DBPR728.

Comparative Performance Data

The following tables summarize the quantitative data comparing **DBPR728** and its active form 6K465 with the alternative Aurora kinase inhibitor, alisertib.

Table 1: In Vitro Performance Comparison

Compound	Target	IC50 (nM)	Cell Lines	Effect
DBPR728	-	< 300	Multiple SCLC cell lines	Induces apoptosis and inhibits proliferation[7]
6K465	AURKA / AURKB	-	NCI-H82, SK-N- BE(2)	More potent reduction of c- MYC and N-MYC levels than alisertib[3][4]
Alisertib	AURKA	-	-	Less potent in reducing c-MYC and N-MYC levels compared to 6K465[4]

Table 2: In Vivo Performance Comparison in Xenograft Models



Compound	Dosing Regimen	Tumor Model	Outcome
DBPR728	100 mg/kg, 5 days/week for 2 weeks	NCI-H446 and NCI- H69 SCLC	>80% tumor regression; superior to alisertib[7]
DBPR728	300 mg/kg, once a week	NCI-H446 SCLC	Similar tumor regression to 100 mg/kg 5 days/week regimen[6][7]
DBPR728	300 mg/kg, single oral dose	MYC-dependent xenografts	Induced c-MYC reduction and apoptosis for over 7 days[1][3][4]
Alisertib	50 mg/kg, 5 days/week for 2 weeks	NCI-H446 SCLC	Less effective in tumor regression compared to DBPR728[1]

Table 3: Pharmacokinetic Properties

Compound	Property	Value	Note
DBPR728	Oral Bioavailability	~10-fold higher than 6K465	Acyl-based prodrug design[1][3][4][5]
DBPR728	Tumor/Plasma Ratio	3.6-fold within 7 days	Contributes to long duration of action[1][3] [4][6]

Experimental ProtocolsIn Vivo Xenograft Studies

Objective: To evaluate the in vivo anti-tumor efficacy of **DBPR728** in comparison to alisertib in MYC-amplified cancer models.

Animal Model: Male NU/NU mice were used for tumor xenograft studies.



Tumor Implantation: NCI-H446 small cell lung cancer cells were implanted in the mice. Tumors were allowed to grow to a specified volume (e.g., ~700 mm³) before the commencement of treatment.[1]

Drug Administration:

- DBPR728: Administered orally at various dosing regimens, including 100 mg/kg five times a week, 200 mg/kg twice a week, or 300 mg/kg once a week, typically for a 21-day cycle.[1][4]
 [6]
- Alisertib: Administered orally at a dose of 50 mg/kg, five times a week for two weeks.[1]
- Vehicle Control: A vehicle solution was administered to the control group.[1]

Monitoring and Endpoints:

- Tumor growth was monitored regularly.
- The body weight of the mice was measured to assess toxicity.[1][7]
- At the end of the study, or at specified time points, plasma and tumor tissues were harvested for pharmacokinetic and pharmacodynamic analysis.[1]
- For pharmacodynamic studies, levels of c-MYC and apoptosis markers were assessed in tumor xenografts.[1][3][4]

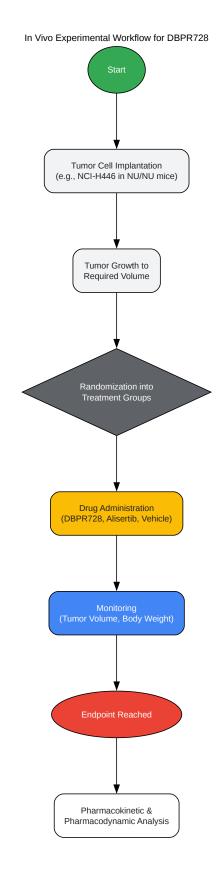
Pharmacokinetic Analysis: Plasma and tumor lysates were processed and analyzed by LC/MS-MS to determine the concentrations of **DBPR728** and its active moiety 6K465.[1]

Toxicity Assessment: Hematological toxicity was evaluated by analyzing blood samples for white blood cells, lymphocytes, and monocytes.[1][6]

Experimental Workflow

The following diagram outlines the general workflow for the preclinical in vivo evaluation of **DBPR728**.





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